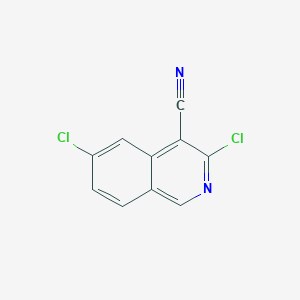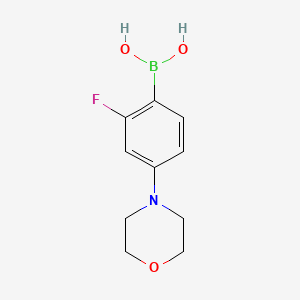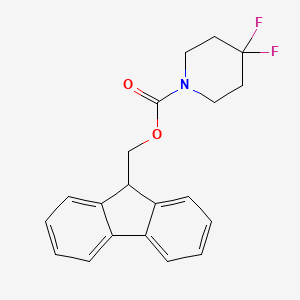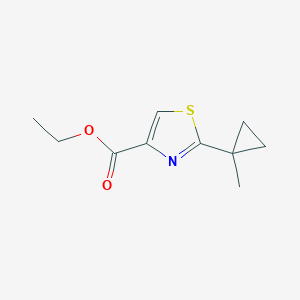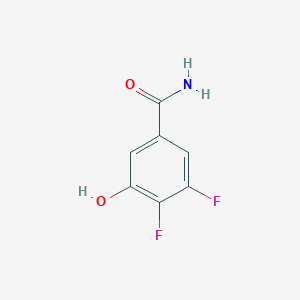
3,4-Difluoro-5-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Difluoro-5-hydroxybenzamide is an organic compound with the molecular formula C7H5F2NO2 and a molecular weight of 173.12 g/mol This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-hydroxybenzamide typically involves the fluorination of 3,4-dichlorobenzonitrile using potassium fluoride as a fluorinating reagent. The reaction is catalyzed by bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt and proceeds under mild conditions with a high yield . The reaction conditions are optimized to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods
For industrial-scale production, the process involves the use of readily available starting materials and recyclable solvents and catalysts. The reaction is designed to minimize waste and environmental impact, making it suitable for large-scale manufacturing . The final product is purified through recrystallization to achieve high purity levels suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Difluoro-5-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the fluorine atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Difluoro-5-hydroxybenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3,4-Difluoro-5-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions with the target sites . This interaction can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Difluorobenzamide
- 3,4-Difluorophenol
- 3,4-Difluoroaniline
Uniqueness
3,4-Difluoro-5-hydroxybenzamide is unique due to the presence of both fluorine atoms and a hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H5F2NO2 |
|---|---|
Poids moléculaire |
173.12 g/mol |
Nom IUPAC |
3,4-difluoro-5-hydroxybenzamide |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2,11H,(H2,10,12) |
Clé InChI |
GVUPIAJXJGLQPN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)F)F)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


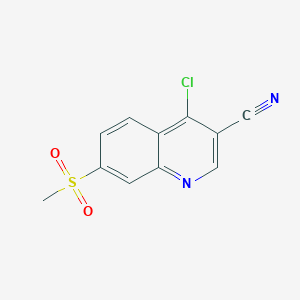
![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
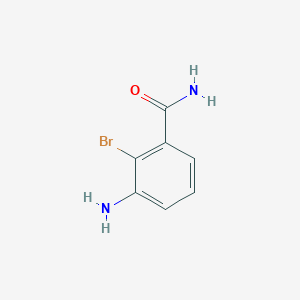
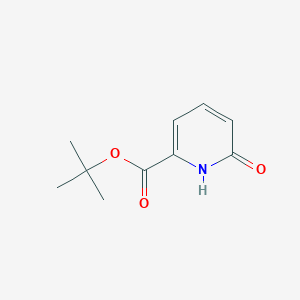
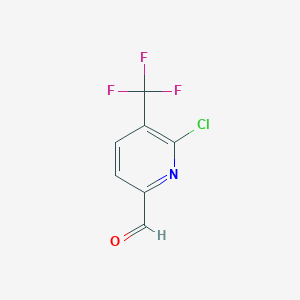
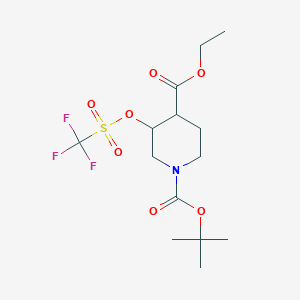

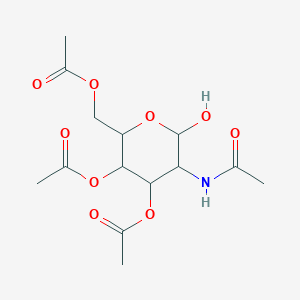
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
